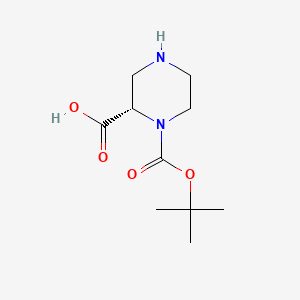

(S)-1-Boc-piperazine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-6-7(12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOFEHGMWPHBSF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: (S)-1-Boc-piperazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-piperazine-2-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of piperazine, a ubiquitous scaffold in drug discovery, this molecule serves as a valuable building block for the synthesis of complex, biologically active compounds. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the other nitrogen and the carboxylic acid group, making it a versatile intermediate in multi-step syntheses.[1][2] Its defined stereochemistry at the C2 position is crucial for creating enantiomerically pure active pharmaceutical ingredients (APIs), which often exhibit improved efficacy and safety profiles compared to their racemic counterparts.[3]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on experimental details and its role in the development of novel therapeutics.

Core Chemical Properties

A clear understanding of the fundamental chemical properties of this compound is essential for its effective use in research and development. The following tables summarize its key identifiers and physicochemical characteristics.

| Identifier | Value |

| IUPAC Name | (2S)-1-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid[4] |

| CAS Number | 159532-59-9[4] |

| Molecular Formula | C10H18N2O4[4] |

| Molecular Weight | 230.26 g/mol [4] |

| Appearance | White to off-white or yellow solid |

| Physicochemical Property | Value |

| Melting Point | Not consistently reported for this specific isomer. The related 4-Boc-piperazine-2-carboxylic acid has a melting point of 231-239 °C.[5] |

| Boiling Point | Data not available. |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like dichloromethane and methanol. |

| pKa | Data not available. |

| LogP | -2.2 (Computed)[4] |

Synthesis and Experimental Protocols

A plausible synthetic strategy involves the resolution of racemic 1-Boc-piperazine-2-carboxylic acid or its ester derivative. One documented method for a related compound involves the enzymatic resolution of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate using the enzyme alcalase to achieve the desired (S)-enantiomer.[6]

The following diagram illustrates a generalized workflow for obtaining this compound, often starting from a racemic mixture of piperazine-2-carboxylic acid.

Caption: Generalized workflow for the synthesis and chiral resolution of this compound.

Purification and Analytical Characterization

Purification of this compound is typically achieved through standard techniques such as recrystallization or column chromatography. The choice of solvent for recrystallization would depend on the solubility profile of the compound and any impurities.

While specific NMR spectra for this compound are not widely published, the expected signals in ¹H and ¹³C NMR can be predicted based on its structure. For comparison, ¹H and ¹³C NMR data are available for the parent compound, piperazine, and for N-Boc-piperazine.[7][8][9][10]

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds, particularly those targeting the central nervous system.[1] The piperazine moiety is a well-established pharmacophore found in drugs with antipsychotic, antidepressant, and anxiolytic activities.[11]

Derivatives of piperazine-2-carboxylic acid have been investigated for their potential in treating Alzheimer's disease by acting as cholinesterase inhibitors.[12] Specifically, certain 1,4-disubstituted piperazine-2-carboxylic acid derivatives have shown potent and selective inhibition of butyrylcholinesterase (BChE).[12]

The general role of this compound in drug synthesis is depicted in the following workflow:

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. (2S)-1-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid | C10H18N2O4 | CID 40419053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Boc-piperazine-2-carboxylic acid 96 128019-59-0 [sigmaaldrich.com]

- 6. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 7. Piperazine(110-85-0) 13C NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 1-BOC-Piperazine (57260-71-6) 1H NMR [m.chemicalbook.com]

- 10. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of (S)-1-Boc-piperazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-1-Boc-piperazine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This document details a reliable synthetic protocol and outlines the key analytical techniques used to verify the structure, purity, and stereochemistry of the final compound.

Introduction

This compound is a chiral heterocyclic compound incorporating a piperazine ring, a common scaffold in pharmacologically active molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization at the other nitrogen and the carboxylic acid moiety, making it a versatile intermediate in the synthesis of complex molecules, including potent enzyme inhibitors and receptor modulators.

Synthesis of this compound

The synthesis of this compound is typically achieved through the selective N-protection of the commercially available (S)-piperazine-2-carboxylic acid. A general and adaptable experimental protocol is provided below.

Experimental Protocol: N-Boc Protection of (S)-Piperazine-2-carboxylic acid

This procedure outlines the selective protection of the N1 nitrogen of (S)-piperazine-2-carboxylic acid using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

-

(S)-Piperazine-2-carboxylic acid dihydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dioxane and Water (or other suitable solvent system)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (1N)

Procedure:

-

Dissolution: (S)-Piperazine-2-carboxylic acid dihydrochloride is dissolved in a mixture of dioxane and water.

-

Basification: The solution is cooled in an ice bath, and a base such as triethylamine or sodium bicarbonate is added portion-wise to neutralize the hydrochloride salt and deprotonate the secondary amine, making it nucleophilic. The pH of the solution should be monitored and maintained in the basic range (pH 8-9).

-

Boc Protection: A solution of di-tert-butyl dicarbonate (1.0 to 1.2 equivalents) in dioxane is added dropwise to the reaction mixture at 0-5 °C. The reaction is then allowed to warm to room temperature and stirred for several hours to overnight.

-

Work-up:

-

The reaction mixture is concentrated under reduced pressure to remove the organic solvent.

-

The aqueous residue is then acidified to pH 2-3 with 1N HCl.

-

The acidified aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine.

-

The organic phase is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel to afford the final product as a white to off-white solid.[1]

References

Spectroscopic and Structural Elucidation of (S)-1-Boc-piperazine-2-carboxylic acid: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data for (S)-1-Boc-piperazine-2-carboxylic acid, a key building block in medicinal chemistry and drug development. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a chiral heterocyclic compound featuring a piperazine ring substituted with a carboxylic acid group at the 2-position and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position.

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted) Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | COOH |

| ~4.0-4.2 | m | 1H | H-2 |

| ~3.0-3.8 | m | 6H | Piperazine ring protons (H-3, H-5, H-6) |

| 1.46 | s | 9H | C(CH₃)₃ (Boc) |

Table 2: ¹³C NMR Spectroscopic Data (Predicted) Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) ppm | Assignment |

| ~170-185 | COOH[4][5] |

| ~155 | C=O (Boc) |

| ~80 | C(CH₃)₃ (Boc) |

| ~50-55 | C-2 |

| ~40-50 | C-3, C-5, C-6 |

| 28.7 | C(CH₃)₃ (Boc)[6] |

Table 3: IR Spectroscopic Data (Predicted) Sample Preparation: KBr pellet or thin film

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid)[4][7][8][9][10] |

| 2850-3000 | Medium | C-H stretch (Alkyl)[10] |

| 1700-1760 | Strong | C=O stretch (Carboxylic Acid Dimer)[4][7] |

| ~1690 | Strong | C=O stretch (Boc) |

| 1210-1320 | Medium | C-O stretch (Carboxylic Acid)[7][10] |

| 1440-1395 & 950-910 | Medium | O-H bend (Carboxylic Acid)[7][10] |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Ion |

| 231.13 | [M+H]⁺ |

| 253.11 | [M+Na]⁺ |

| 175.09 | [M - C₄H₈+H]⁺ (Loss of isobutylene from Boc) |

| 131.08 | [M - Boc+H]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

A standard protocol for acquiring NMR spectra of piperazine derivatives is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[11]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for referencing chemical shifts (δ = 0.00 ppm).[11]

-

Instrument Setup:

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Data Processing:

A general procedure for obtaining an IR spectrum of a carboxylic acid is as follows:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.[8]

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. Key features for a carboxylic acid include a very broad O-H stretch and a strong C=O stretch.[4][7][8][9][10]

A typical protocol for mass spectrometry analysis using electrospray ionization (ESI) is as follows:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.[11] Further dilute the sample as needed for analysis.

-

Instrumentation and Conditions:

-

Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

-

Mass Analyzer: Time-of-flight (TOF) or quadrupole mass analyzer.

-

-

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum over a suitable m/z range to detect the molecular ion and expected fragment ions.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information. For this compound, look for the characteristic loss of the Boc group.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the chemical structure with atom numbering for NMR assignments.

Caption: General workflow for spectroscopic analysis.

Caption: Labeled structure for NMR assignments.

References

- 1. (2S)-1-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid | C10H18N2O4 | CID 40419053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. (2R)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | C10H18N2O4 | CID 6558430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. echemi.com [echemi.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

The Strategic Role of the Boc Protecting Group in the Synthesis and Application of Piperazine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved drugs. Its two nitrogen atoms offer sites for substitution, enabling the fine-tuning of pharmacological and pharmacokinetic properties. Piperazine-2-carboxylic acid, a chiral derivative, serves as a particularly valuable building block for introducing conformational constraints and diverse functionalities. However, the inherent reactivity of its dual amine functionalities presents a significant synthetic challenge: the lack of selectivity. This guide provides an in-depth analysis of the critical role played by the tert-butoxycarbonyl (Boc) protecting group in overcoming this challenge, thereby unlocking the full synthetic potential of piperazine-2-carboxylic acid for applications in drug discovery and development.

Core Functions of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in organic synthesis. Its popularity stems from its stability under a wide range of conditions and its facile, clean removal under mild acidic conditions.[1] When applied to piperazine-2-carboxylic acid, the Boc group serves several strategic functions:

-

Enabling Selective Functionalization: The primary role of the Boc group is to temporarily "mask" one of the nitrogen atoms of the piperazine ring. This prevents unwanted side reactions and allows for controlled, selective chemical modifications at the unprotected nitrogen and the carboxylic acid moiety.[2][3] This selective reactivity is fundamental to constructing complex molecules in a predictable manner.

-

Facilitating Orthogonal Protection Strategies: In many synthetic routes, it is necessary to differentiate the two piperazine nitrogens. The Boc group is ideal for "orthogonal" strategies, where it is used in conjunction with other protecting groups that are cleaved under different conditions. For instance, a molecule can be protected with an acid-labile Boc group on one nitrogen and a hydrogenolysis-sensitive group like benzyloxycarbonyl (Cbz) or a benzyl (Bn) group on the other.[2][4] This allows for the sequential deprotection and functionalization of each nitrogen atom independently, a crucial capability in multi-step syntheses.[4]

-

Modulating Physicochemical Properties: The introduction of the bulky and hydrophobic Boc group significantly alters the molecule's properties. It can increase solubility in organic solvents like dichloromethane and dimethylformamide, which are common in synthesis.[2] This modification can also influence the molecule's conformation and reactivity in subsequent steps.

-

Directing C-H Functionalization: Recent advances have shown that the Boc group can direct the lithiation of the adjacent C-H bond (at the α-position). This allows for the introduction of a wide range of substituents directly onto the piperazine ring's carbon skeleton, a powerful method for creating structural diversity.[5][6]

Chemical Transformations: Protection and Deprotection

The utility of the Boc group is defined by the efficiency and selectivity of its installation and removal.

2.1. Boc Protection

The most common method for introducing the Boc group is by reacting the piperazine derivative with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. To achieve mono-protection, the reaction conditions must be carefully controlled, often by forming a salt of the piperazine with an acid to reduce the nucleophilicity of one nitrogen atom.[1][3]

2.2. Boc Deprotection

A key advantage of the Boc group is its sensitivity to acid.[7] It is readily cleaved under mild acidic conditions, which typically leave other protecting groups, such as Cbz or esters, intact.[2] The mechanism involves the formation of a stable tert-butyl cation, which then decomposes to isobutylene and carbon dioxide.[8] Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in a solvent like dioxane or methanol.[2][9]

Data Presentation: Properties and Reaction Conditions

Quantitative data is essential for planning and executing synthetic strategies. The following tables summarize key properties and reaction parameters for Boc-protected piperazine-2-carboxylic acid derivatives.

Table 1: Physicochemical Properties of Representative Boc-Piperazine-2-carboxylic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 4-Boc-piperazine-2-carboxylic acid | 128019-59-0 | C₁₀H₁₈N₂O₄ | 230.26 | White to off-white solid/powder | 231-239[10] |

| (R)-4-Boc-piperazine-2-carboxylic acid | 192330-11-3 | C₁₀H₁₈N₂O₄ | 230.26 | Solid | 231-239[] |

| 1-Boc-piperazine-2-carboxylic acid | 1214196-85-6 | C₁₀H₁₈N₂O₄ | 230.26 | White to off-white solid | Not specified |

| 1,4-di-Boc-piperazine-2-carboxylic acid | 181955-79-3 | C₁₅H₂₆N₂O₆ | 330.38 | Solid | Not specified |

Table 2: Common Conditions for Boc Deprotection

| Reagent | Solvent | Temperature | Time | Key Considerations |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 2 hours | Highly effective and common. TFA is volatile and corrosive.[2] |

| Hydrochloric Acid (HCl) | 1,4-Dioxane / Methanol | Room Temp. | 1 - 4 hours | Provides the product as an HCl salt, which can be advantageous for purification.[9] |

| Formic Acid | - (Neat) or in Water | Room Temp. to 60 °C | 1 - 12 hours | Milder alternative, useful for sensitive substrates. |

| Thermal Deprotection | Dioxane/Water | ~150 °C (Microwave) | ~30 minutes | Useful when acid-sensitive groups are present.[12] |

Experimental Protocols

The following sections provide generalized, detailed methodologies for key transformations involving Boc-piperazine-2-carboxylic acid.

4.1. Protocol: Mono-Boc Protection of Piperazine

This protocol describes a common method for achieving selective mono-protection.[1]

-

Salt Formation: Dissolve piperazine (1.0 eq) in a suitable solvent such as methanol. To improve selectivity for mono-protection, add one equivalent of an acid like acetic acid to form the piperazine salt in situ.

-

Reaction Setup: Cool the solution to 0 °C in an ice bath with stirring.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, ~1.0 eq) dissolved in the same solvent to the cooled mixture.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (typically 4-12 h), monitoring progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue is then subjected to an appropriate aqueous work-up and extraction with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure N-Boc-piperazine.

4.2. Protocol: Boc Deprotection using TFA in DCM

This protocol outlines the standard procedure for removing the Boc group.[2]

-

Reaction Setup: Dissolve the Boc-protected piperazine derivative (1.0 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, typically 5-10 equivalents or as a 20-50% solution in DCM) dropwise.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene can help remove residual TFA).

-

Isolation: The resulting amine is often obtained as a TFA salt. It can be used directly in the next step or neutralized by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) and extracting with an organic solvent.

4.3. Protocol: Amide Coupling using HATU

This protocol details a typical amide bond formation with the carboxylic acid moiety of Boc-piperazine-2-carboxylic acid.[13]

-

Activation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Boc-piperazine-2-carboxylic acid (1.0 eq) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU, 1.1 eq) in anhydrous dimethylformamide (DMF).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add the desired amine (1.1 eq) to the activated mixture.

-

Reaction: Stir the reaction at room temperature for 1-12 hours, monitoring completion by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations: Workflows and Strategies

Diagrams are provided to clarify the logical flow of the synthetic strategies discussed.

Caption: General scheme of Boc protection and deprotection of a piperazine nitrogen.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | 126937-41-5 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 9. mdpi.com [mdpi.com]

- 10. 4-Boc-piperazine-2-carboxylic acid 96 128019-59-0 [sigmaaldrich.com]

- 12. reddit.com [reddit.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stereochemistry of (S)-1-Boc-piperazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Boc-piperazine-2-carboxylic acid is a crucial chiral building block in modern medicinal chemistry. Its constrained cyclic structure and the presence of a stereocenter at the C2 position make it an invaluable scaffold for the synthesis of a wide array of biologically active molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its synthesis, chiral resolution, and detailed analytical characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

This compound is a white to off-white solid that is soluble in many organic solvents. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and lipophilicity, making it a versatile intermediate in organic synthesis.

| Property | Value |

| Molecular Formula | C₁₀H₁₈N₂O₄ |

| Molecular Weight | 230.26 g/mol |

| Appearance | White to off-white solid |

| Storage | 0-8 °C |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is most commonly achieved through the resolution of a racemic mixture. A prevalent and effective method is the enzymatic kinetic resolution of the corresponding methyl ester.

Synthesis of Racemic 1-Boc-piperazine-2-carboxylic Acid Methyl Ester

A general synthetic pathway to the racemic precursor is outlined below. This involves the protection of piperazine-2-carboxylic acid with a Boc group, followed by esterification.

Caption: Synthesis of the racemic precursor.

Enzymatic Kinetic Resolution

The racemic methyl ester is then subjected to enzymatic kinetic resolution. Lipases, such as Candida antarctica lipase A (CAL-A), have been shown to be highly effective in selectively acylating one enantiomer, allowing for the separation of the two stereoisomers.[1][2]

References

An In-Depth Technical Guide to Piperazine Scaffolds in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern medicinal chemistry. Recognized as a "privileged scaffold," its unique physicochemical and structural properties make it a versatile building block in drug design.[1][2][3][4] The presence of two basic nitrogen atoms enhances aqueous solubility and allows for tailored interactions with biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2][5][6] This guide provides a comprehensive overview of the piperazine scaffold, including its fundamental properties, therapeutic applications, synthesis, and key experimental considerations, supported by quantitative data and detailed protocols.

Core Attributes of the Piperazine Scaffold

The utility of piperazine in drug discovery stems from a combination of its structural and physicochemical characteristics.

Physicochemical Properties

The two nitrogen atoms in the piperazine ring are key to its function. They provide sites for hydrogen bonding, which can increase water solubility and bioavailability.[5][6] The basicity of these nitrogens (pKa values of approximately 5.35 and 9.73) allows for the formation of salts, which can improve a drug's formulation and delivery characteristics.[7][8] The piperazine ring typically adopts a chair conformation, and its structural rigidity can be modulated by substitution.[2][6]

Table 1: Core Physicochemical Properties of Piperazine

| Property | Value | Significance in Drug Design |

| Molecular Formula | C4H10N2 | A simple, low molecular weight scaffold. |

| pKa1 | 5.35 (at 25°C)[7][8] | Influences ionization state in physiological environments. |

| pKa2 | 9.73 (at 25°C)[7][8] | The higher pKa is often targeted for salt formation. |

| Solubility in Water | Freely Soluble[8] | Contributes to improved aqueous solubility of drug candidates.[6] |

| Protein Binding | ~60-70%[8][9] | Moderate protein binding can lead to a favorable distribution profile. |

Role in Drug Design

The piperazine moiety can play several roles in a drug molecule:

-

A Versatile Scaffold: It serves as a central framework to which various pharmacophoric groups can be attached.[2][10]

-

A Linker: The piperazine ring can connect different parts of a molecule, orienting them for optimal interaction with a biological target.[2]

-

A Pharmacophore: The nitrogen atoms can directly interact with target receptors or enzymes as hydrogen bond donors or acceptors.[5]

Therapeutic Applications of Piperazine-Containing Drugs

The piperazine scaffold is found in a wide array of approved drugs across numerous therapeutic areas.[5][10][11][12]

Central Nervous System (CNS) Disorders

Piperazine derivatives are prominent in drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics.[13][14][15] Their ability to cross the blood-brain barrier and interact with neurotransmitter receptors, such as serotonin and dopamine receptors, is key to their efficacy.[16]

Oncology

In cancer therapy, piperazine-containing drugs like Imatinib and Olaparib have revolutionized treatment.[3][17] The piperazine moiety often contributes to the molecule's ability to selectively bind to kinase domains or other cancer-related targets.[18]

Infectious Diseases

The piperazine ring is a component of many antibacterial, antifungal, antiviral, and antimalarial agents.[10][19][20] For example, the antibiotic Ciprofloxacin contains a piperazine ring that is crucial for its activity.

Table 2: Examples of Piperazine-Containing Drugs and Their Applications

| Drug Name | Therapeutic Area | Mechanism of Action |

| Imatinib | Oncology | Tyrosine kinase inhibitor[5] |

| Sildenafil | Erectile Dysfunction | PDE5 inhibitor[5] |

| Ziprasidone | Antipsychotic | Dopamine D2 and Serotonin 5-HT2A receptor antagonist |

| Ciprofloxacin | Antibacterial | DNA gyrase inhibitor[21] |

| Cetirizine | Antihistamine | Histamine H1 receptor antagonist |

Synthesis and Experimental Protocols

The synthesis of piperazine derivatives is a well-established area of organic chemistry, with numerous methods available for the construction and functionalization of the piperazine ring.

General Synthetic Strategies

Common synthetic routes to N-substituted piperazines include:

-

Nucleophilic Substitution: Reaction of piperazine with alkyl halides or sulfonates.[22]

-

Reductive Amination: Condensation of a ketone or aldehyde with piperazine, followed by reduction.[22][23]

-

Amide Coupling: Formation of an amide bond between a carboxylic acid and piperazine, which can then be reduced.

Example Experimental Protocol: Synthesis of a N-Aryl Piperazine Derivative

This protocol describes a typical synthesis of a 4-substituted-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine, a class of compounds with potential antimicrobial activity.[24]

Materials:

-

4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine (1 mmol)

-

N-phenylpiperazine (1 mmol)

-

Dry ethanol (15 mL)

-

Potassium hydroxide (catalytic amount)

Procedure:

-

Combine 4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine and N-phenylpiperazine in a round-bottomed flask containing dry ethanol.[24]

-

Add a catalytic amount of potassium hydroxide to the mixture.

-

Reflux the reaction mixture for 12 hours.[24]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, pour the reaction mixture into crushed ice.

-

Filter the resulting solid, dry it, and recrystallize from ethanol to obtain the pure product.[24]

Visualizing Key Concepts in Piperazine Chemistry

Diagrams are essential for understanding the relationships between structure, synthesis, and biological activity.

The Privileged Piperazine Scaffold

Caption: Physicochemical properties and applications of the piperazine scaffold.

Generalized Synthetic Workflow

Caption: A typical workflow for the synthesis of piperazine derivatives.

Signaling Pathway Example: Dopamine D2 Receptor Antagonism

Caption: Mechanism of action for piperazine-based D2 receptor antagonists.

Conclusion

The piperazine scaffold continues to be a highly valuable tool in medicinal chemistry. Its favorable physicochemical properties, synthetic tractability, and proven success in a multitude of approved drugs ensure its continued prominence in the development of new therapeutic agents.[11] Future research will likely focus on the synthesis of more complex and diverse piperazine derivatives, including those with C-H functionalization, to explore new chemical space and identify novel drug candidates.[5]

References

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]

- 6. scilit.com [scilit.com]

- 7. benchchem.com [benchchem.com]

- 8. Piperazine - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Overview of Piperazine Scaffold as Promising Nucleus for Diffe...: Ingenta Connect [ingentaconnect.com]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 16. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Piperazine inhibits Anatid herpesvirus-1 infection by possible modulation of host cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 22. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (S)-1-Boc-piperazine-2-carboxylic Acid: A Key Intermediate in Advanced Drug Discovery

For Immediate Release

This technical guide provides an in-depth overview of (S)-1-Boc-piperazine-2-carboxylic acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and diverse applications, with a focus on its role in the creation of novel therapeutics.

Core Compound Specifications

This compound, a derivative of piperazine, is distinguished by a tert-butyloxycarbonyl (Boc) protecting group on one of its nitrogen atoms and a carboxylic acid functional group. This specific stereoisomer is crucial for developing enantiomerically pure active pharmaceutical ingredients (APIs), which often exhibit improved efficacy and safety profiles.

| Property | Value | Reference |

| CAS Number | 159532-59-9 | [1] |

| Molecular Formula | C₁₀H₁₈N₂O₄ | [1] |

| Molecular Weight | 230.26 g/mol | |

| Synonyms | (2S)-1-(tert-butoxycarbonyl)-2-piperazinecarboxylic acid | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥97% | |

| Storage | Room temperature |

Synthesis and Manufacturing

The enantioselective synthesis of this compound is a critical process for ensuring the stereochemical purity of the final drug candidates. A common approach involves the asymmetric hydrogenation of corresponding pyrazinecarboxylic acid derivatives, catalyzed by optically active rhodium complexes. This method allows for the production of the desired (S)-enantiomer on an industrial scale without the need for racemic resolution.

A patented method for preparing optically active piperazine-2-carboxylic acid derivatives highlights a process that can be adapted for the synthesis of the title compound. The general workflow for such a synthesis is outlined below.

Applications in Drug Development

This compound is a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds, particularly those targeting complex diseases. Its unique structure allows for its incorporation into multi-target-directed ligands (MTDLs) and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Multi-Target-Directed Ligands for Alzheimer's Disease

Recent research has focused on the development of piperazine-2-carboxylic acid derivatives as MTDLs to combat the multifaceted nature of Alzheimer's disease. These compounds have shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of the disease. The (S)-stereochemistry of the piperazine core is crucial for achieving high potency and selectivity. Derivatives of this compound have demonstrated competitive inhibition of these cholinesterases, with some analogs showing significantly greater potency than existing drugs like donepezil.

Linker Technology in PROTACs

PROTACs are an emerging class of therapeutics that utilize the cell's natural protein degradation machinery to eliminate disease-causing proteins. This compound can serve as a key component of the linker that connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. The stereochemistry and conformational rigidity of the piperazine ring can influence the spatial orientation of the two ends of the PROTAC, which is critical for the efficient formation of the ternary complex and subsequent protein degradation.

Experimental Protocols: Amide Bond Formation

A frequent application of this compound in synthetic chemistry is its use in forming amide bonds with primary or secondary amines. This reaction is fundamental to elongating a molecular scaffold or attaching it to another moiety. Below is a general protocol for amide coupling using common reagents.

Materials:

-

This compound

-

Primary or secondary amine

-

Coupling reagent (e.g., EDC, HATU)

-

Additive (e.g., HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF, DCM)

General Procedure using EDC/HOBt:

-

Dissolve this compound (1.0 equivalent) and the amine (1.1 equivalents) in anhydrous DMF or DCM.

-

Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Conclusion

This compound is a high-value chiral intermediate with significant applications in modern drug discovery. Its stereochemically defined structure is essential for the synthesis of potent and selective therapeutics, including multi-target-directed ligands and PROTACs. The synthetic and coupling protocols outlined in this guide provide a foundation for researchers to effectively utilize this versatile building block in their drug development programs.

References

Navigating the Chiral Landscape: A Technical Guide to Enantiomerically Pure Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in modern medicinal chemistry, featured in a multitude of approved drugs. However, the introduction of chirality into the piperazine ring significantly expands the accessible chemical space and offers the potential for enhanced potency, selectivity, and improved pharmacokinetic profiles. This technical guide provides an in-depth overview of the commercial availability of enantiomerically pure piperazine derivatives, detailed experimental protocols for their synthesis and analysis, and a visual exploration of key signaling pathways in which they are implicated.

Commercial Availability of Enantiomerically Pure Piperazine Derivatives

The accessibility of enantiomerically pure piperazine building blocks is crucial for their incorporation into drug discovery pipelines. A survey of major chemical suppliers reveals a growing, albeit not exhaustive, portfolio of these chiral synthons. The following table summarizes a selection of commercially available enantiomerically pure piperazine derivatives, providing key information for researchers to source these valuable compounds.

| Compound Name | Supplier | Catalog Number | Purity/Enantiomeric Purity |

| (R)-(-)-2-Methylpiperazine | Sigma-Aldrich | 397164 | 97% |

| (S)-(+)-2-Methylpiperazine | Sigma-Aldrich | 397172 | 99% |

| (R)-(-)-2-Methylpiperazine | Thermo Scientific Chemicals | 127475000 | >=97.5% (GC) |

| (R)-(-)-3-Aminopiperidine dihydrochloride | Sigma-Aldrich | 15626 | ≥98.0% (GC), enantiomeric ratio: 95:5 (GC)[1] |

| (R)-(-)-3-Aminopiperidine dihydrochloride | TCI America | A2787 | >97.0% (T)[2] |

| (S)-1-Boc-2-methylpiperazine | Sigma-Aldrich | CIAH987EE0A8 | 97% |

| trans-2,5-Dimethylpiperazine | Sigma-Aldrich | 134737 | 98% |

| trans-2,5-Dimethylpiperazine | Thermo Scientific Chemicals | 115730050 | ≥97.5% (GC)[3] |

Experimental Protocols

The synthesis and analysis of enantiomerically pure piperazine derivatives require robust and reproducible methodologies. This section details key experimental protocols for their preparation and chiral analysis.

Synthesis of Enantiopure 2-Substituted Piperazines from Amino Acids

A common and effective strategy for the synthesis of enantiopure piperazines is the utilization of the chiral pool, starting from readily available amino acids.

Protocol:

-

Protection of the starting amino acid: The amino group of the chosen enantiopure amino acid (e.g., L-Alanine for the synthesis of (S)-2-methylpiperazine) is protected with a suitable protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).

-

Reduction of the carboxylic acid: The carboxylic acid moiety is reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LAH) or borane-tetrahydrofuran complex (BH3·THF).

-

Activation of the hydroxyl group: The resulting hydroxyl group is converted into a good leaving group, typically by tosylation or mesylation, to facilitate subsequent nucleophilic substitution.

-

Introduction of the second nitrogen atom: The activated alcohol is reacted with a protected ethylenediamine derivative (e.g., N-Boc-ethylenediamine) in a nucleophilic substitution reaction.

-

Deprotection and cyclization: The protecting groups are removed under appropriate conditions (e.g., acidic conditions for Boc groups), and the resulting diamine undergoes intramolecular cyclization to form the piperazine ring. This step can be facilitated by heating or the use of a suitable base.

-

Purification: The final enantiopure piperazine derivative is purified by distillation or column chromatography.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

Chiral HPLC is a powerful technique for separating and quantifying the enantiomers of piperazine derivatives, thereby determining the enantiomeric excess (ee%).

Protocol:

-

Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as Chiralpak® IA, IB, IC, or AD-H, are often effective for the separation of chiral amines and their derivatives.[4][5]

-

Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). For basic piperazine derivatives, a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1% v/v), is added to the mobile phase to improve peak shape and resolution.[4] A common mobile phase composition to start with is Hexane:Isopropanol:DEA (80:20:0.1, v/v/v).

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector is suitable.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility.

-

Detection Wavelength: Determined by the UV absorbance of the analyte. If the piperazine derivative lacks a chromophore, pre-column derivatization with a UV-active reagent may be necessary.[4]

-

-

Sample Preparation: Dissolve a small amount of the piperazine derivative in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample onto the equilibrated chiral column. The two enantiomers will elute at different retention times. The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers using the formula: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Chiral Capillary Electrophoresis (CE) for Enantiomeric Separation

Chiral Capillary Electrophoresis offers an alternative, high-efficiency method for the separation of enantiomeric piperazine derivatives.

Protocol:

-

Chiral Selector: A chiral selector is added to the background electrolyte (BGE). For the separation of basic piperazine derivatives, cyclodextrins (CDs), particularly sulfated β-cyclodextrin, are commonly used as chiral selectors.[6]

-

Background Electrolyte (BGE) Preparation: The BGE typically consists of a buffer solution (e.g., phosphate or citrate buffer) at a low pH (e.g., 2.5-4.0) to ensure the piperazine derivatives are protonated and migrate in the electric field. The chiral selector is dissolved in this buffer at an optimized concentration (e.g., 10-50 mg/mL). An organic modifier, such as methanol or acetonitrile, can be added to the BGE to improve separation efficiency.

-

Instrumentation and Conditions:

-

CE System: A capillary electrophoresis system with a UV detector.

-

Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, 30-60 cm total length).

-

Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary.

-

Temperature: The capillary temperature is usually controlled to ensure reproducible migration times.

-

Detection: On-capillary UV detection at a suitable wavelength.

-

-

Sample Preparation: Dissolve the sample in the BGE or a solution with lower conductivity to facilitate stacking and improve sensitivity.

-

Analysis: The sample is introduced into the capillary by hydrodynamic or electrokinetic injection. Under the applied voltage, the enantiomers, which form transient diastereomeric complexes with the chiral selector, will migrate at different velocities, leading to their separation.

Signaling Pathways and Experimental Workflows

Enantiomerically pure piperazine derivatives often exhibit specific interactions with biological targets, leading to the modulation of various signaling pathways. Understanding these pathways is crucial for drug development.

Monoamine Neurotransmitter Pathway

Many piperazine derivatives act on the central nervous system by modulating monoaminergic systems, which include neurotransmitters like dopamine, serotonin, and norepinephrine.[7] These pathways are fundamental in regulating mood, cognition, and motor control.

Caption: Monoamine neurotransmitter synthesis, release, and reuptake, with potential points of intervention for piperazine derivatives.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily found in the central nervous system. It acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of various neurotransmitters. Piperazine derivatives are a prominent class of H3 receptor antagonists.[8]

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of ion channels, cellular stress responses, and neuronal plasticity. Certain piperazine derivatives have been identified as potent sigma-1 receptor ligands.

Caption: The role of the sigma-1 receptor in modulating intracellular calcium signaling and ion channel activity, a target for some piperazine derivatives.[11][12][13][14][15]

This guide provides a foundational understanding of the commercial landscape, analytical methodologies, and biological relevance of enantiomerically pure piperazine derivatives. As the demand for stereochemically defined drug candidates continues to grow, the importance of these chiral building blocks in advancing pharmaceutical research and development will undoubtedly increase.

References

- 1. (R)-(-)-3-Aminopiperidine = 98.0 GC 334618-23-4 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. trans-2,5-Dimethylpiperazine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Monoamine neurotransmitter - Wikipedia [en.wikipedia.org]

- 8. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 12. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 14. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Constrained Peptides Using (S)-1-Boc-piperazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Constrained peptides have emerged as a promising class of therapeutics, offering improved metabolic stability, target affinity, and bioavailability compared to their linear counterparts. The incorporation of rigid scaffolds into peptide backbones is a key strategy to induce conformational constraints. (S)-1-Boc-piperazine-2-carboxylic acid is a versatile building block for this purpose, enabling the synthesis of peptidomimetics with well-defined secondary structures. The piperazine ring can act as a turn-inducer, influencing the peptide's three-dimensional conformation, which is crucial for its interaction with biological targets.[1] This document provides detailed protocols for the incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS) and subsequent peptide cyclization to generate constrained structures.

Key Applications

The utilization of this compound in SPPS is primarily focused on the generation of diverse libraries of constrained peptides and peptidomimetics for drug discovery. Key applications include:

-

Induction of Turn Conformations: The rigid structure of the piperazine moiety can enforce specific turn structures within a peptide chain, which can be critical for receptor binding and biological activity.[1]

-

Scaffold for Peptidomimetics: The piperazine ring can replace or modify the peptide backbone, thereby influencing the molecule's overall topography and its interaction with biological targets.[1]

-

Development of CNS-Targeting Agents: The arylpiperazine motif is a prevalent feature in drugs targeting the central nervous system, and solid-phase synthesis allows for the rapid generation of analog libraries for screening.[1]

-

Synthesis of Diketopiperazines (DKPs): Piperazine derivatives are valuable precursors in the solid-phase synthesis of DKPs, a class of cyclic dipeptides with a wide array of biological activities.[1]

Data Presentation

Table 1: Representative Yields and Purities for On-Resin Peptide Cyclization

| Peptide Sequence (Example) | Cyclization Method | Crude Purity (%) | Isolated Yield (%) | Reference |

| c(Lys-Ala-Val-Pip -Gly-Glu) | Side-chain to Side-chain (Lactam Bridge) | 85 | 15-25 | [2] (Analogous System) |

| c(Cys-Pro-Ala-Tyr-Ser-Arg-Tyr-Leu-Asp-Cys) | Disulfide Bridge Formation | >90 | 20-30 | [2] (Analogous System) |

| Head-to-Tail Cyclized Hexapeptide | On-resin Head-to-Tail Cyclization (DIC/Oxyma) | 70-85 | 10-20 | [3] (Analogous System) |

Note: Data presented are for analogous cyclic peptide systems to provide a general expectation of yields and purities. "Pip" represents the incorporated (S)-piperazine-2-carboxylic acid residue.

Table 2: Comparison of Coupling Reagents for Peptide Synthesis

| Coupling Reagent | Advantages | Disadvantages | Typical Equivalents |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Fast coupling, low racemization | Higher cost | 2.9 |

| HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) | Efficient, widely used | Potential for side reactions | 5.0 |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Good for hindered couplings | Can be less efficient for some sequences | 5.0 |

| DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate) | Cost-effective, good for cyclization | Slower reaction times | 5.0 |

Experimental Protocols

This section provides detailed protocols for the incorporation of this compound into a peptide sequence using a Boc-protection strategy on a 2-chlorotrityl chloride (2-CTC) resin, followed by an example of on-resin cyclization.

Protocol 1: Solid-Phase Synthesis of a Linear Peptide Containing this compound

Materials:

-

This compound

-

Boc-protected amino acids

-

2-Chlorotrityl chloride (2-CTC) resin

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

HATU (or other coupling reagent)

-

Solid-phase synthesis vessel with a sintered glass frit

Procedure:

-

Resin Swelling and Loading of the First Amino Acid:

-

Swell the 2-CTC resin (e.g., 1.0 g, 1.0 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in the reaction vessel.

-

Drain the DCM.

-

In a separate flask, dissolve the first Boc-protected amino acid (e.g., Boc-Gly-OH, 2.0 mmol) in anhydrous DCM (10 mL).

-

Add the amino acid solution to the resin, followed by the addition of DIPEA (4.0 mmol).

-

Agitate the mixture for 2 hours at room temperature.

-

To cap any unreacted chlorotrityl groups, add MeOH (1 mL) and agitate for 30 minutes.

-

Drain the solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

-

-

Boc-Deprotection:

-

Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 5 minutes.

-

Drain the TFA solution.

-

Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20 minutes.[1]

-

Drain the TFA solution and wash the resin with DCM (5 x 10 mL).

-

-

Neutralization:

-

Wash the resin with a solution of 10% DIPEA in DMF (2 x 10 mL), agitating for 5 minutes each time.

-

Wash the resin with DMF (5 x 10 mL).

-

Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the presence of a free amine.[1]

-

-

Coupling of this compound:

-

In a separate vial, pre-activate this compound (3.0 mmol) with HATU (2.9 mmol) and DIPEA (6.0 mmol) in DMF (5 mL) for 5 minutes.

-

Add the activated solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (5 x 10 mL).

-

Perform a qualitative test to confirm the completion of the coupling reaction.

-

-

Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

-

Protocol 2: On-Resin Side-Chain to Side-Chain Cyclization (Lactam Bridge)

This protocol assumes the linear peptide synthesized in Protocol 1 contains amino acids with orthogonal side-chain protecting groups suitable for cyclization (e.g., Fmoc-Lys(Alloc)-OH and Fmoc-Glu(OAll)-OH).

Materials:

-

Peptidyl-resin from Protocol 1

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Phenylsilane (PhSiH₃)

-

DIC

-

Oxyma Pure

-

N-Methyl-2-pyrrolidone (NMP)

Procedure:

-

Selective Side-Chain Deprotection:

-

Wash the peptidyl-resin with DCM (4 x 10 mL).

-

Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and PhSiH₃ (15 eq.) in DCM.

-

Add the solution to the resin and agitate for 30 minutes at room temperature. Repeat this step once.

-

Wash the resin with DCM (3 x 10 mL), 0.5% DIPEA in DMF (3 x 10 mL), and NMP (3 x 10 mL).

-

-

On-Resin Cyclization:

-

Swell the deprotected peptidyl-resin in NMP.

-

Add a solution of DIC (5 eq.) and Oxyma Pure (5 eq.) in NMP.

-

Agitate the mixture at room temperature for 4-24 hours. The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing by HPLC-MS.

-

Once the cyclization is complete, drain the solution and wash the resin with NMP (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

-

-

Cleavage and Purification:

-

Wash the cyclized peptidyl-resin with DCM (4 x 10 mL) and dry under vacuum.

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the solution to separate the resin and collect the filtrate.

-

Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture, decant the ether, and dry the peptide pellet.

-

Analyze the crude product by analytical HPLC and mass spectrometry.

-

Purify the crude peptide by preparative reverse-phase HPLC.

-

Visualizations

Caption: Solid-Phase Synthesis Workflow for Peptides Containing this compound.

Caption: General Workflow for On-Resin Cyclization of a Piperazine-Containing Peptide.

Caption: General Mechanism of Action for a Bioactive Constrained Peptide.

References

Application Notes: (S)-1-Boc-piperazine-2-carboxylic acid in Solid-Phase Peptide Synthesis (SPPS)

(S)-1-Boc-piperazine-2-carboxylic acid is a versatile chiral building block utilized in pharmaceutical research and drug development, particularly in the creation of peptidomimetics.[1][2] Its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS) allows for the introduction of conformational constraints and novel structural motifs, which can lead to enhanced biological activity, improved stability against enzymatic degradation, and better target selectivity compared to natural peptides. The piperazine scaffold is a common feature in centrally acting drugs, making this building block particularly valuable for developing agents that target the central nervous system.[3]

The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen at position 1 allows for controlled, stepwise peptide synthesis using the well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[4][5] This strategy involves the use of an acid-labile Boc group for temporary Nα-protection and more stable, benzyl-based protecting groups for amino acid side chains, which are typically removed at the final cleavage step with strong acids like hydrogen fluoride (HF).[4][6] The carboxylic acid at the 2-position provides the point of attachment for peptide bond formation.

Key applications of incorporating this compound in SPPS include:

-

Scaffold for Peptidomimetics: The piperazine ring can replace or modify the peptide backbone, influencing the molecule's three-dimensional structure and its interaction with biological targets.

-

Induction of Turns: The rigid structure of the piperazine ring can induce specific turn conformations in a peptide chain, which can be crucial for receptor binding.

-

Synthesis of Diketopiperazines (DKPs): Piperazine derivatives are valuable precursors in the solid-phase synthesis of DKPs, a class of cyclic dipeptides with a broad range of biological activities.

Experimental Protocols

The following protocols describe the incorporation of this compound into a peptide chain on a solid support using the Boc/Bzl strategy.

Protocol 1: Immobilization of this compound onto 2-Chlorotrityl Chloride Resin

This protocol details the attachment of the first building block, this compound, to a 2-chlorotrityl chloride resin. This type of resin is sensitive to acid and allows for the cleavage of the final peptide with a preserved C-terminal carboxylic acid.

Materials:

-

2-Chlorotrityl chloride resin

-

This compound

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

Dimethylformamide (DMF)

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 eq) in anhydrous DCM in an SPPS reaction vessel for at least 30 minutes with gentle agitation.[7]

-

Preparation of Loading Solution: In a separate flask, dissolve this compound (2.0 eq) in anhydrous DCM. Add DIPEA (4.0 eq) to the solution.

-

Immobilization Reaction: Drain the DCM from the swollen resin. Add the solution of this compound and DIPEA to the resin.

-

Agitation: Gently agitate the resin slurry at room temperature for 2 hours.

-

Capping: To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL per gram of resin) to the reaction mixture and agitate for an additional 30 minutes.[7]

-

Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 times), DMF (3 times), and finally with DCM (3 times).

-

Drying: Dry the resin under vacuum to a constant weight. The loading of the resin can be determined gravimetrically.

Protocol 2: Iterative Peptide Chain Elongation

This protocol describes a single cycle of deprotection, neutralization, and coupling to elongate the peptide chain.

Materials:

-

This compound-loaded resin

-

Boc-protected amino acid

-

Trifluoroacetic acid (TFA) in DCM (50%, v/v)

-

DIPEA in DMF (10%, v/v)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

DMF, anhydrous

-

DCM, anhydrous

Procedure:

-

Boc Deprotection:

-

Neutralization:

-

Wash the resin with a solution of 10% DIPEA in DMF (2 times), agitating for 5 minutes each time to neutralize the trifluoroacetate salt.

-

Wash the resin with DMF (5 times).

-

A qualitative test, such as the Chloranil test, can be performed to confirm the presence of a free secondary amine.

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Boc-protected amino acid (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in anhydrous DMF for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture at room temperature for 2 hours.

-

To monitor the completion of the coupling reaction, a Ninhydrin test can be performed (note: this test is not effective for the N-acylation of the piperazine nitrogen).

-

-

Washing:

-

Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

The resin is now ready for the next deprotection/coupling cycle.

-

Protocol 3: Cleavage and Purification

This protocol describes the final cleavage of the peptide from the resin and subsequent purification.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., TFA/H₂O/Triisopropylsilane (TIPS), 95:2.5:2.5, v/v/v)

-

Cold diethyl ether

-

Acetonitrile (ACN)

-

Water (H₂O)

-

Preparative reverse-phase HPLC system

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage:

-

Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

-

Stir the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate.

-

Concentrate the filtrate under reduced pressure.

-

Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether to precipitate the crude peptide.

-

-

Purification:

-

Centrifuge the mixture and decant the ether.

-

Wash the crude product with cold diethyl ether (2 times).

-

Dry the crude product under vacuum.

-

-

Analysis and Final Purification:

-

Analyze the crude product by analytical HPLC and mass spectrometry.

-

Purify the crude product by preparative reverse-phase HPLC to obtain the final peptidomimetic.

-

Data Presentation

| Carboxylic Acid | Coupling Reagent | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |

| Boc-proline | EDC, HOBt, DMAP (cat.) | DIPEA | CH₃CN | 14 | 23 | 91[8] |

| 2-(6-chloro-5-methylpyridin-3-yl)acetic acid | HATU | DIPEA | DMF | - | RT | -[8] |

| General Carboxylic Acid | EDC, HOBt | DIPEA or TEA | DCM or DMF | 4-24 | RT | Variable[8] |

| General Carboxylic Acid | DCC, DMAP (cat.) | - | DCM | 12-24 | RT | Variable[8] |

Note: The yields presented are from solution-phase synthesis and may not be directly transferable to solid-phase synthesis, but the reagents and conditions are relevant.

Visualizations

References

Application Notes: Amide Bond Coupling with (S)-1-Boc-piperazine-2-carboxylic acid

(S)-1-Boc-piperazine-2-carboxylic acid is a chiral, non-proteinogenic amino acid derivative widely employed as a versatile building block in medicinal chemistry and pharmaceutical development. Its rigid piperazine scaffold, combined with the defined stereochemistry at the C-2 position and the orthogonal Boc-protecting group, makes it a valuable intermediate for synthesizing complex, biologically active molecules.[1][2] The piperazine motif is a key pharmacophore found in numerous FDA-approved drugs, enhancing properties like water solubility, bioavailability, and receptor-binding interactions.[3]

This document provides detailed protocols and comparative data for the amide bond coupling of this compound with various primary and secondary amines, a critical transformation for constructing a diverse range of pharmaceutical candidates, including those targeting the central nervous system, protease inhibitors, and peptide-based therapeutics.[1][4]

Key Applications:

-

Pharmaceutical Development: Serves as a crucial intermediate in synthesizing drugs, particularly for neurological disorders.[1][2][4] The piperazine structure is prevalent in agents with antidepressant, antipsychotic, and anticancer properties.[3]

-

Peptide Synthesis: Incorporated into peptidomimetics to improve stability, bioavailability, and introduce conformational constraints.[1]

-

Drug Discovery Scaffolds: The unique structure allows for the creation of diverse chemical libraries for high-throughput screening, enabling the discovery of novel drug candidates.[1] Its derivatives have been explored for a wide range of biological activities.[3][5]

Comparative Data: Common Amide Coupling Reagents

The selection of a suitable coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization of the chiral center. The following table summarizes common reagents used for coupling this compound, with typical conditions and expected outcomes.

| Coupling Reagent | Additive(s) | Base | Common Solvent(s) | Typical Time (h) | Typical Yield (%) | Notes |

| EDC | HOBt | DIPEA, TEA | DCM, DMF | 4 - 24 | 75 - 90 | A widely used, cost-effective method. The HOBt additive helps to suppress racemization and improve reaction efficiency.[6][7][8] The urea byproduct is water-soluble, simplifying purification.[9] |

| HATU | None | DIPEA | DMF | 1 - 12 | 85 - 98 | Highly efficient and rapid, especially for sterically hindered substrates.[6][8] It is known to minimize epimerization during coupling.[9][10] |

| DCC | DMAP (cat.) | DIPEA | DCM, CH₃CN | 12 - 24 | ~91* | A powerful dehydrating agent. The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, which can simplify purification by filtration but makes it unsuitable for solid-phase synthesis.[6][9] |

| PyBOP | None | DIPEA | DMF | 2 - 8 | 80 - 95 | A phosphonium salt-based reagent that is effective but produces carcinogenic HMPA as a byproduct, requiring cautious handling.[8] |

*Yield reported for a specific reaction involving Boc-proline, which is structurally similar.[6] Yields are illustrative and can vary based on the specific amine substrate and reaction conditions.[8]

Experimental Workflows and Reaction Schemes

The following diagrams illustrate the general workflow for an amide coupling reaction and the specific chemical transformation.

Caption: A typical experimental workflow for amide bond formation.

Caption: General scheme for coupling this compound.

Detailed Experimental Protocols

The following are generalized, step-by-step protocols for common amide coupling methods. Researchers should monitor reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.

Protocol 1: HATU-Mediated Amide Coupling

This method is highly efficient and often preferred for its speed and high yields, particularly with challenging or sterically hindered amines.[6][8]

Reagents & Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary) (1.1 eq)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Reaction flask and magnetic stirrer

-

Nitrogen or Argon atmosphere

Procedure:

-

In a clean, dry reaction flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.0-3.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step forms the reactive OAt-ester intermediate.[6]

-

Add the desired amine (1.1 eq) to the activated mixture.

-

Continue to stir the reaction at room temperature for 1-12 hours. Monitor for the consumption of the starting material.

-

Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure amide.[6]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic, reliable, and cost-effective method for amide bond formation. The use of HOBt is crucial for minimizing racemization.[6][7]

Reagents & Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary) (1.1 eq)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

-

HOBt (1-Hydroxybenzotriazole) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA) (2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Reaction flask, magnetic stirrer, and ice bath

-

Nitrogen or Argon atmosphere

Procedure:

-

To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.[6]

-

Add the amine (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm slowly to room temperature and continue stirring for 4-24 hours.

-

Workup: Quench the reaction with water. If using DCM, separate the organic layer. If using DMF, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-